![molecular formula C13H25N3O3 B15253336 tert-butyl N-[(2S)-1-(4-aminopiperidin-1-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B15253336.png)
tert-butyl N-[(2S)-1-(4-aminopiperidin-1-yl)-1-oxopropan-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[(2S)-1-(4-aminopiperidin-1-yl)-1-oxopropan-2-yl]carbamate: is a chemical compound with a complex structure that includes a tert-butyl carbamate group and an aminopiperidine moiety. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2S)-1-(4-aminopiperidin-1-yl)-1-oxopropan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate aminopiperidine derivative. The reaction conditions often include the use of solvents like ethanol and the addition of reagents such as Boc anhydride. The reaction mixture is usually cooled in an ice bath and stirred at low temperatures to ensure proper reaction kinetics .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can be performed on the carbonyl group present in the structure.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In organic chemistry, tert-butyl N-[(2S)-1-(4-aminopiperidin-1-yl)-1-oxopropan-2-yl]carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the preparation of protected amines and other functionalized derivatives .
Biology: The compound is used in biological research to study enzyme interactions and protein modifications. Its unique structure allows it to act as a probe in various biochemical assays .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It serves as a precursor for the synthesis of pharmaceutical agents that target specific biological pathways .
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[(2S)-1-(4-aminopiperidin-1-yl)-1-oxopropan-2-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved often include enzyme inhibition or activation, leading to changes in cellular processes .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler analog used in similar applications but with fewer functional groups.
N-Boc-protected amines: These compounds share the Boc-protecting group and are used in peptide synthesis and other organic reactions.
Uniqueness: tert-Butyl N-[(2S)-1-(4-aminopiperidin-1-yl)-1-oxopropan-2-yl]carbamate stands out due to its combination of a piperidine ring and a carbamate group, providing unique reactivity and stability. This makes it particularly valuable in complex synthetic routes and specialized research applications .
Properties
Molecular Formula |
C13H25N3O3 |
|---|---|
Molecular Weight |
271.36 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-(4-aminopiperidin-1-yl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C13H25N3O3/c1-9(15-12(18)19-13(2,3)4)11(17)16-7-5-10(14)6-8-16/h9-10H,5-8,14H2,1-4H3,(H,15,18)/t9-/m0/s1 |
InChI Key |
QAJYNFQENSUQLR-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC(CC1)N)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)N)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(Chloromethyl)butyl]-1,3-thiazole](/img/structure/B15253257.png)
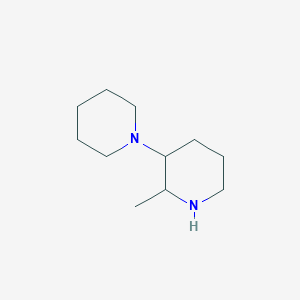
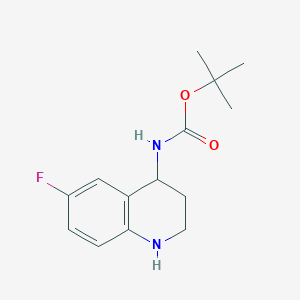
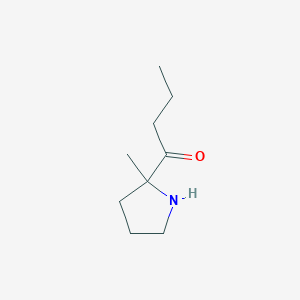
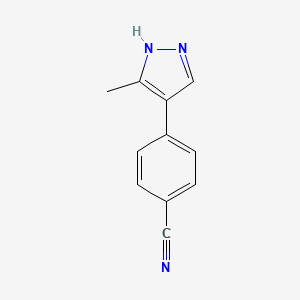
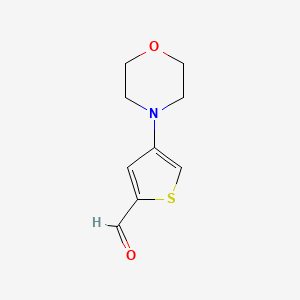
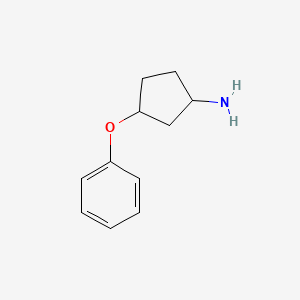
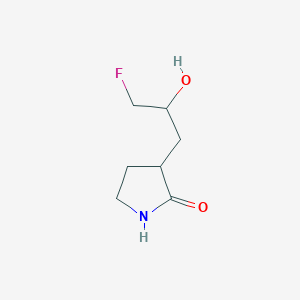
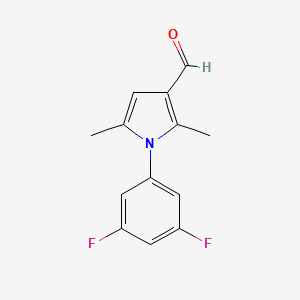
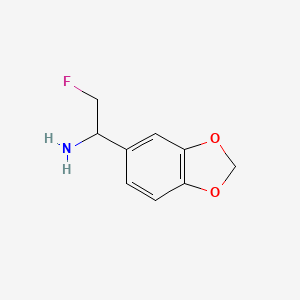
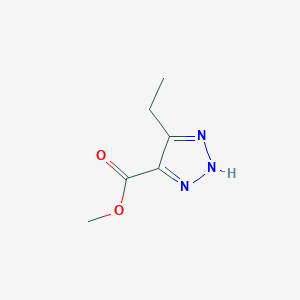
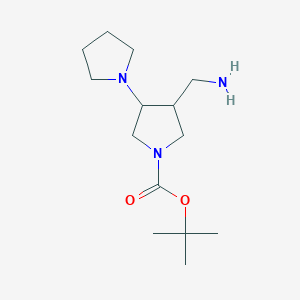

![5-{[(Tert-butoxy)carbonyl]amino}-2-(trifluoromethyl)pentanoic acid](/img/structure/B15253330.png)
